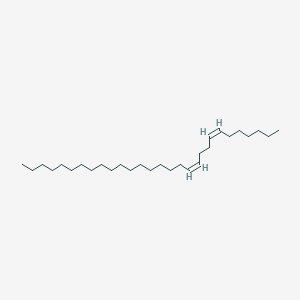

Nonacosadiene

Description

Structure

2D Structure

Properties

IUPAC Name |

(7Z,11Z)-nonacosa-7,11-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-29H2,1-2H3/b15-13-,23-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUWRILZYFCPRI-ADYYPQGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Long-Chain Alkenes in Nature: A Technical Guide

Abstract

Long-chain alkenes, hydrocarbons with one or more double bonds and typically containing 20 or more carbon atoms, are integral components of the chemical makeup of a diverse range of organisms, from bacteria to insects and plants. Their discovery and characterization have been a journey spanning several decades, driven by advancements in analytical chemistry. Initially identified as components of cuticular waxes and microbial lipids, our understanding has evolved to recognize their roles in chemical signaling, structural integrity, and biosynthesis. This technical guide provides an in-depth historical overview of the discovery of long-chain alkenes in nature, detailing the key findings, the experimental protocols that enabled these discoveries, and the elucidation of their biosynthetic pathways. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Early Discoveries and Key Milestones

The formal study of long-chain hydrocarbons in natural systems gained significant momentum in the mid-20th century with the advent of powerful analytical techniques. While the presence of hydrocarbons in plant cuticular waxes had been known, the identification of specific long-chain alkenes in microorganisms marked a significant turning point.

One of the earliest comprehensive studies was conducted in the 1960s on the bacterium Sarcina lutea (now known as Kocuria rhizophila). Researchers Albro and Dittmer, in a series of papers published in 1969, detailed the presence of a complex mixture of long-chain, nonisoprenoid hydrocarbons.[1][2] Their work was foundational in establishing that bacteria could synthesize these molecules and laid the groundwork for future biosynthetic studies. They identified a series of mono-, di-, and trienes, with chain lengths predominantly in the C25 to C29 range.[3]

Contemporaneously, in 1967, Oro, Tornabene, and their colleagues investigated the hydrocarbon and fatty acid composition of various marine and freshwater microorganisms.[4] Their analysis of the marine bacterium Vibrio marinus and the blue-green alga Anacystis nidulans revealed simpler hydrocarbon profiles, with a prevalence of C17 hydrocarbons.[4] This research was significant as it highlighted the diversity of long-chain hydrocarbon profiles across different microbial species and questioned the then-prevailing simple fatty acid decarboxylation model for hydrocarbon biosynthesis.[4]

In the realm of entomology, the study of cuticular hydrocarbons (CHCs) as a protective waterproof layer on insects has a long history.[5][6] Research by pioneers like P.E. Kolattukudy in the 1970s and beyond was instrumental in elucidating the biosynthesis of these complex mixtures, which often include a variety of long-chain alkenes.[7] It was later discovered that these alkenes also play a crucial role in chemical communication, acting as pheromones that mediate social interactions, mating, and species recognition.[5][8][9]

The last two decades have seen a revolution in our understanding of the genetic and enzymatic basis of long-chain alkene biosynthesis. A landmark discovery was the elucidation of the "head-to-head condensation" pathway involving the OleABCD family of proteins in bacteria like Micrococcus luteus.[3][10][11] This pathway, distinct from the previously proposed elongation-decarboxylation mechanisms, provided a clear genetic basis for the production of the long-chain alkenes first observed in S. lutea decades earlier.

Quantitative Data on Early Long-Chain Alkene Discoveries

The following tables summarize the quantitative data from the seminal studies on Sarcina lutea and Vibrio marinus, providing a snapshot of the long-chain alkene compositions as they were first reported.

Table 1: Hydrocarbon Composition of Sarcina lutea

| Hydrocarbon Class | Percentage of Total Hydrocarbons | Predominant Chain Lengths | Reference |

| n-Saturates | 88.9% | C16 - C36 | [12][13][14] |

| Monoenes | 1.2% | C25 - C29 | [12][13][14] |

| Dienes | 2.1% | C25 - C29 | [12][13][14] |

| Trienes | 5.0% | C25 - C29 | [12][13][14] |

| Branched-Saturates | 0.6% | Not Specified | [12][13][14] |

Table 2: Hydrocarbon and Fatty Acid Composition of Vibrio marinus

| Compound Type | Predominant Carbon Chain Length | Key Observations | Reference |

| Hydrocarbons | C17 | Relatively simple hydrocarbon pattern. | [4] |

| Fatty Acids | C14 - C18 | Incomplete correlation with hydrocarbon profile. | [4] |

Experimental Protocols from Foundational Studies

The discovery and characterization of long-chain alkenes were heavily reliant on the analytical techniques of the time. The following sections detail the methodologies employed in the key early studies.

Extraction and Fractionation of Lipids

The initial step in isolating long-chain alkenes involved the extraction of total lipids from the organism. A common procedure, as described by Albro and Dittmer for S. lutea, is as follows:

-

Cell Lysis: Bacterial cells were typically harvested and subjected to lysis, often through sonication or grinding.

-

Solvent Extraction: The lysed cells were extracted with a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1, v/v) to solubilize the lipids.

-

Washing: The crude lipid extract was washed with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Fractionation: The total lipid extract was then fractionated to isolate the hydrocarbon components. This was often achieved using column chromatography with silica (B1680970) gel or Florisil as the stationary phase. Elution with solvents of increasing polarity, starting with non-polar solvents like hexane (B92381), allowed for the separation of hydrocarbons from more polar lipids.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography was a crucial technique for the separation and preliminary identification of different classes of hydrocarbons.

-

Stationary Phase: Silica gel G plates were commonly used.

-

Mobile Phase: A non-polar solvent system, such as hexane or petroleum ether, was used to develop the chromatogram.

-

Visualization: The separated spots were visualized by spraying the plate with a reagent like 2',7'-dichlorofluorescein (B58168) and viewing under UV light, or by charring after spraying with sulfuric acid. The Rf values of the spots corresponding to alkanes, monoenes, dienes, and trienes were compared to standards.

Gas-Liquid Chromatography (GLC)

Gas-liquid chromatography was the primary tool for separating and quantifying the individual hydrocarbon components within each fraction.

-

Instrumentation: Early studies used gas chromatographs equipped with flame ionization detectors (FID).

-

Columns: Packed columns with stationary phases like SE-30 or Apiezon L on a solid support were common.

-

Temperature Programming: A programmed temperature gradient was essential for eluting the wide range of long-chain hydrocarbons.

-

Identification: Initial identification of peaks was based on their retention times compared to known standards.

Structural Elucidation

Determining the precise chemical structure, including the position of double bonds, was a significant challenge.

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to confirm the presence of functional groups. For alkenes, characteristic C=C stretching and =C-H bending vibrations were key indicators.[12][13]

-

Mass Spectrometry (MS): The coupling of gas chromatography with mass spectrometry (GC-MS) was a revolutionary development. The fragmentation patterns of the hydrocarbons provided information about their chain length, branching, and, to some extent, the location of double bonds.[4]

-

Chemical Derivatization: To definitively locate double bonds, chemical derivatization techniques were employed prior to GC-MS analysis. A common method was oxidation of the double bond with permanganate-periodate, followed by analysis of the resulting acidic fragments. Ozonolysis was another technique used to cleave the double bond and identify the resulting aldehydes or ketones.

Biosynthetic and Signaling Pathways

Our understanding of the roles of long-chain alkenes has expanded from purely structural to include complex biological functions. The following diagrams illustrate key pathways related to their synthesis and signaling.

Head-to-Head Condensation Pathway for Alkene Biosynthesis

First elucidated in Micrococcus luteus, this pathway involves the OleABCD family of proteins and represents a major route for the synthesis of long-chain alkenes in bacteria. It proceeds via a decarboxylative Claisen condensation.

Caption: Head-to-head condensation pathway for long-chain alkene biosynthesis.

Experimental Workflow for Alkene Identification in Early Studies

The following diagram outlines the general workflow used in the 1960s and 1970s to isolate and identify long-chain alkenes from microbial sources.

Caption: General experimental workflow for early long-chain alkene discovery.

Long-Chain Alkenes in Insect Chemical Communication

In many insect species, cuticular hydrocarbons, including long-chain alkenes, function as pheromones that mediate social interactions. This diagram illustrates a simplified signaling pathway for nestmate recognition in ants.

Caption: Role of long-chain alkenes in insect nestmate recognition.

Conclusion and Future Directions

The history of long-chain alkene discovery in nature is a testament to the parallel advancements in analytical chemistry and biochemistry. From their initial characterization as bulk lipid components in bacteria and insects, our understanding has matured to encompass their intricate biosynthetic pathways and their crucial roles in chemical signaling. The foundational work of early researchers, using techniques that were state-of-the-art for their time, paved the way for the molecular and genetic investigations of today.

Future research in this field will likely focus on several key areas. The discovery of novel long-chain alkenes and their biosynthetic pathways in a wider range of organisms, particularly from extreme environments, remains a promising avenue. Furthermore, a deeper understanding of the regulation of these biosynthetic pathways in response to environmental cues is needed. Finally, the potential applications of these molecules and the enzymes that produce them in biofuel production and green chemistry are areas of active and growing interest. The historical journey of long-chain alkene discovery provides a robust framework for these future explorations.

References

- 1. The biochemistry of long-chain, nonisoprenoid hydrocarbons. I. Characterization of the hydrocarbons of Sarcina lutea and the isolation of possible intermediates of biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biochemistry of long-chain, nonisoprenoid hydrocarbons. 3. The metabolic relationship of long-chain fatty acids and hydrocarbons and other aspects of hydrocarbon metabolism in Sarcina lutea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genes Involved in Long-Chain Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aliphatic hydrocarbons and fatty acids of some marine and freshwater microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsisinternational.org [rsisinternational.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genes involved in long-chain alkene biosynthesis in Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LIPIDS OF SARCINA LUTEA. II. HYDROCARBON CONTENT OF THE LIPID EXTRACTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LIPIDS OF SARCINA LUTEA II. : Hydrocarbon Content of the Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Identification of Nonacosadiene Isomers

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous identification and structural elucidation of nonacosadiene (B14795012) isomers. Given the absence of specific seminal papers dedicated solely to this compound, this document synthesizes established analytical techniques for long-chain aliphatic dienes, providing a robust framework for researchers in natural product chemistry, metabolomics, and drug discovery.

Introduction to Nonacosadienes

Nonacosadienes are long-chain aliphatic hydrocarbons with the molecular formula C₂₉H₅₆. They exist as numerous structural and stereoisomers, depending on the position and configuration (cis/trans or Z/E) of the two double bonds. The identification of specific isomers is critical as their biological activity can be highly dependent on their precise molecular architecture. This guide outlines a systematic approach for the isolation and characterization of this compound isomers from complex mixtures, such as natural product extracts.

Experimental Workflow for Identification

The identification of a specific this compound isomer is a multi-step process that begins with isolation and purification, followed by structural elucidation using a combination of chromatographic and spectroscopic techniques.

Caption: General experimental workflow for the isolation and identification of this compound isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the initial identification of long-chain hydrocarbons. It provides information on the molecular weight and the fragmentation pattern, which can suggest the presence of a this compound.

Experimental Protocol for GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for separating long-chain hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 60°C, hold for 2 minutes, then ramp to 320°C at a rate of 7°C/min, and hold for 10 minutes.

-

Injector Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer Scan Range: m/z 40-500.

Data Presentation: Expected Mass Spectral Data

The mass spectrum of an underivatized this compound will show a molecular ion peak (M⁺) at m/z 404.7. The fragmentation pattern will consist of a series of hydrocarbon fragments separated by 14 amu (CH₂), which is characteristic of long-chain alkanes and alkenes. However, determining the exact position of the double bonds from the EI mass spectrum of the underivatized molecule is challenging due to ion migration.

Derivatization for Double Bond Location

To pinpoint the location of the double bonds, derivatization with dimethyl disulfide (DMDS) is a highly effective method.[1]

-

Dissolve the isolated this compound (approx. 100 µg) in 100 µL of hexane (B92381).

-

Add 100 µL of dimethyl disulfide and 5 µL of iodine solution in diethyl ether (60 mg/mL).

-

Heat the mixture at 40°C for 4 hours in a sealed vial.

-

Cool the reaction mixture and add 200 µL of a 5% aqueous sodium thiosulfate (B1220275) solution to remove excess iodine.

-

Extract the hexane layer containing the DMDS adduct for GC-MS analysis.

The GC-MS analysis of the DMDS adduct of a this compound will yield a molecular ion corresponding to the addition of two DMDS molecules (M + 2x(CH₃S₂)). The key diagnostic fragments arise from the cleavage at the carbon-carbon bonds where the methylthio (-SCH₃) groups have added across the original double bonds. The masses of these fragments directly indicate the positions of the former double bonds.

Caption: Logical workflow for determining double bond positions using DMDS derivatization and GC-MS.

Tabulated Representative GC-MS Data

| Compound | Technique | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Information Obtained |

| This compound | GC-MS (EI) | 404.7 | Series of [CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺ ions | Molecular Weight |

| This compound-DMDS adduct | GC-MS (EI) | 592.7 | Dependent on isomer; cleavage alpha to -SCH₃ groups | Positions of double bonds |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of this compound isomers, particularly for determining the stereochemistry (Z/E) of the double bonds and confirming the overall carbon skeleton.[2][3]

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) equipped with a broadband probe.

-

Experiments:

-

¹H NMR: Provides information on the chemical environment of protons, especially the olefinic protons.

-

¹³C NMR: Shows all unique carbon signals, including those of the sp² hybridized carbons of the double bonds.

-

2D NMR (COSY, HSQC, HMBC): Used to establish proton-proton and proton-carbon correlations to piece together the molecular structure.

-

Data Presentation: Representative NMR Data

The chemical shifts of olefinic protons and carbons are diagnostic for the stereochemistry of the double bonds.

| Nucleus | Isomer Configuration | Typical Chemical Shift (ppm) | Information Obtained |

| ¹H | Olefinic (C=C-H ) | ~5.3-5.4 | Presence and environment of double bonds |

| ¹³C | Olefinic (C =C ) | ~129-131 | Presence and electronic environment of double bonds |

| ¹³C | Allylic (C -C=C) | ~27 (Z), ~32 (E) | Stereochemistry of the double bond |

Note: These are approximate values and can vary based on the solvent and the specific isomer.

Logic for Structure Elucidation using NMR

Caption: Logical flow for elucidating the structure of a this compound isomer using various NMR experiments.

Conclusion

The definitive identification of this compound isomers requires a multi-faceted analytical approach. GC-MS, particularly with DMDS derivatization, is crucial for determining the molecular weight and the location of the double bonds. Subsequently, a suite of NMR experiments is essential for confirming the carbon skeleton and, most importantly, for establishing the stereochemistry of the double bonds. The combined application of these techniques, as outlined in this guide, provides a reliable and comprehensive strategy for the structural elucidation of these and other long-chain unsaturated hydrocarbons, which is a critical step in their evaluation for potential applications in drug development and other scientific fields.

References

early methods for alkene isomer characterization

An In-depth Technical Guide to Early Methods for Alkene Isomer Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prior to the advent of modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the characterization of alkene isomers posed a significant challenge to chemists. The determination of the position of the carbon-carbon double bond and the stereochemistry (cis/trans isomerism) of alkenes relied on a series of classical chemical methods. These techniques, while often laborious, provided the foundational knowledge for understanding the structure and reactivity of this important class of organic compounds. This guide provides a detailed overview of the core early methods used for alkene isomer characterization, including oxidative cleavage reactions and thermochemical measurements.

Oxidative Cleavage of Alkenes

Oxidative cleavage reactions were a cornerstone of alkene structure determination. By breaking the double bond and analyzing the resulting carbonyl-containing fragments, chemists could deduce the original position of the double bond. Two of the most important methods for oxidative cleavage were ozonolysis and permanganate (B83412) oxidation.

Ozonolysis

Ozonolysis is a powerful technique that cleaves carbon-carbon double bonds to produce aldehydes, ketones, or carboxylic acids, depending on the workup conditions.[1][2] The reaction proceeds by treating the alkene with ozone (O₃), followed by a workup step to decompose the intermediate ozonide.[3][4] For structure determination, a reductive workup is typically employed to yield aldehydes and ketones without further oxidation.[5]

Logical Workflow for Alkene Identification via Ozonolysis

Caption: Logical workflow for identifying an unknown alkene using ozonolysis.

Experimental Protocol: Ozonolysis of an Alkene followed by Reductive Workup and Derivatization

This protocol outlines the general procedure for the ozonolysis of an alkene, followed by a reductive workup with zinc and water, and subsequent derivatization of the resulting carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent).

Materials:

-

Unknown alkene

-

Methanol (B129727) or dichloromethane (B109758) (solvent)

-

Ozone generator

-

Dry ice/acetone bath (-78 °C)

-

Zinc dust

-

Water

-

2,4-Dinitrophenylhydrazine reagent (Brady's reagent)

-

Sulfuric acid (concentrated)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Filtration apparatus (Büchner funnel and flask)

-

Melting point apparatus

Procedure:

-

Ozonolysis Reaction:

-

Dissolve the unknown alkene in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask equipped with a gas inlet tube and a cold trap.[4][5]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[3]

-

Bubble ozone gas, generated from an ozone generator, through the solution. The reaction is typically continued until the solution turns a pale blue color, indicating the presence of unreacted ozone.[3][5]

-

Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any excess ozone.

-

-

Reductive Workup:

-

Isolation of Carbonyl Fragments:

-

Filter the reaction mixture to remove the zinc oxide.

-

The filtrate contains the aldehyde and/or ketone fragments. These can be isolated by distillation or extraction, depending on their properties.

-

-

Preparation of 2,4-Dinitrophenylhydrazone Derivatives:

-

Prepare Brady's reagent by dissolving 2,4-dinitrophenylhydrazine in a mixture of methanol and concentrated sulfuric acid.[8][9]

-

Add a small amount of the isolated carbonyl fragment (or the crude reaction mixture) to the Brady's reagent. A yellow, orange, or red precipitate of the 2,4-dinitrophenylhydrazone derivative should form.[1]

-

Allow the mixture to stand to ensure complete precipitation. The mixture can be warmed gently if the reaction is slow.[9]

-

-

Purification and Characterization of Derivatives:

-

Identification of Fragments and Deduction of Alkene Structure:

Data Presentation: Melting Points of 2,4-Dinitrophenylhydrazone Derivatives

The melting points of the 2,4-dinitrophenylhydrazone (2,4-DNP) derivatives of common aldehydes and ketones are crucial for identifying the ozonolysis products.

| Carbonyl Compound | 2,4-DNP Derivative Melting Point (°C) |

| Formaldehyde | 167[12] |

| Acetaldehyde | 164[12] |

| Propanal | 156[12] |

| Butanal | 123[12] |

| Acetone | 126[13] |

| 2-Butanone | 117[13] |

| Benzaldehyde | 237[13] |

| Acetophenone | 244[13] |

Permanganate Oxidation

Potassium permanganate (KMnO₄) is another powerful oxidizing agent that can be used to cleave carbon-carbon double bonds. The reaction conditions (temperature and pH) determine the products.

-

Cold, dilute, alkaline KMnO₄: This leads to the formation of a diol (glycol) via syn-addition. This test, known as the Baeyer test for unsaturation, is indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate. While it indicates the presence of a double bond, it does not cleave it for structural determination.[14]

-

Hot, concentrated, acidic KMnO₄: These harsh conditions lead to the cleavage of the double bond. The products depend on the structure of the alkene:

Experimental Workflow for Alkene Identification via Permanganate Oxidation

Caption: Workflow for identifying an unknown alkene using permanganate oxidation.

Experimental Protocol: Permanganate Oxidation of an Alkene

Materials:

-

Unknown alkene

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (concentrated)

-

Sodium bisulfite

-

Methylene (B1212753) chloride (or other suitable organic solvent)

-

Standard laboratory glassware

-

Separatory funnel

-

Distillation apparatus

-

Melting point apparatus

Procedure:

-

Oxidation Reaction:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve the alkene in a suitable solvent that is resistant to oxidation, such as methylene chloride.[16]

-

Prepare an aqueous solution of potassium permanganate and sulfuric acid.

-

Slowly add the permanganate solution to the stirred alkene solution. The reaction is exothermic and should be controlled by external cooling if necessary.[16]

-

Continue stirring until the purple color of the permanganate persists.

-

-

Workup:

-

After the reaction is complete, cool the mixture in an ice bath.

-

Add sodium bisulfite in small portions to reduce any excess permanganate and manganese dioxide.[16]

-

Acidify the solution with sulfuric acid if it is basic.

-

-

Isolation and Identification of Products:

-

If a carboxylic acid is formed and is a solid, it may precipitate and can be collected by filtration.

-

If the products are soluble in the organic layer, separate the layers using a separatory funnel. The aqueous layer can be further extracted with an organic solvent.[16]

-

The organic extracts are combined, dried, and the solvent is removed to yield the crude product mixture.

-

The individual ketone and/or carboxylic acid products are then separated by techniques such as distillation, crystallization, or chromatography.

-

The identity of the purified products is confirmed by determining their physical constants (e.g., melting point, boiling point) and comparing them to known values. Carboxylic acids can also be identified by titration with a standard base to determine their equivalent weight.

-

Heat of Hydrogenation

The heat of hydrogenation is the change in enthalpy that occurs when one mole of an unsaturated compound is hydrogenated to the corresponding saturated compound. This value provides a measure of the relative stability of alkene isomers.[17] The more stable the alkene, the less heat is released during hydrogenation.[18]

Key Principles:

-

Substitution: The stability of an alkene increases with the number of alkyl groups attached to the double-bonded carbons. Thus, tetrasubstituted alkenes are more stable than trisubstituted, which are more stable than disubstituted, and so on.[18]

-

Stereoisomerism: For disubstituted alkenes, the trans isomer is generally more stable than the cis isomer due to reduced steric strain.[18]

Logical Relationship between Alkene Structure and Heat of Hydrogenation

Caption: Relationship between alkene stability and heat of hydrogenation.

Experimental Protocol: Determination of Heat of Hydrogenation

The heat of hydrogenation is determined using a calorimeter. A known amount of the alkene is catalytically hydrogenated, and the heat evolved is measured.

Materials:

-

Alkene sample

-

Hydrogen gas

-

Hydrogenation catalyst (e.g., platinum, palladium, or nickel)

-

Solvent (e.g., ethanol or acetic acid)

-

Calorimeter

-

Gas burette

Procedure:

-

A known mass of the alkene is dissolved in a suitable solvent in the reaction vessel of a calorimeter.

-

A small amount of a hydrogenation catalyst is added.

-

The system is flushed with hydrogen gas to remove air.

-

The initial temperature of the system is recorded.

-

Hydrogen gas is introduced, and the uptake of hydrogen is measured using a gas burette.

-

The temperature of the system is monitored, and the maximum temperature reached is recorded.

-

The heat capacity of the calorimeter is determined by a separate calibration experiment.

-

The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of alkene hydrogenated.

Data Presentation: Heats of Hydrogenation for Various Alkene Isomers

The following table provides the heats of hydrogenation for a selection of alkene isomers, illustrating the effects of substitution and stereochemistry on stability.

| Alkene | Degree of Substitution | Heat of Hydrogenation (kcal/mol) |

| Ethene | Unsubstituted | -32.8 |

| Propene | Monosubstituted | -30.1 |

| 1-Butene | Monosubstituted | -30.3 |

| cis-2-Butene | Disubstituted | -28.6 |

| trans-2-Butene | Disubstituted | -27.6 |

| Isobutene (2-Methylpropene) | Disubstituted | -28.4 |

| 2-Methyl-1-butene | Disubstituted | -28.5 |

| 2-Methyl-2-butene | Trisubstituted | -26.9 |

| 2,3-Dimethyl-2-butene | Tetrasubstituted | -26.6 |

Data sourced from various chemistry textbooks and online resources.[17]

Conclusion

The , particularly oxidative cleavage and the measurement of heats of hydrogenation, provided chemists with the essential tools to elucidate the structures of unsaturated molecules. While these techniques have been largely superseded by modern spectroscopic methods for routine analysis, they remain fundamental concepts in the study of organic chemistry. A thorough understanding of these classical methods provides valuable insight into the chemical reactivity of alkenes and the logic of structural determination that underpins much of modern chemical science.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. Ozonolysis - Wikipedia [en.wikipedia.org]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. quora.com [quora.com]

- 8. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. homework.study.com [homework.study.com]

- 11. How Ozonolysis Converts Alkenes to Aldehydes or Ketones | dummies [dummies.com]

- 12. media.hachettelearning.com [media.hachettelearning.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. youtube.com [youtube.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

The Evolution of Analytical Techniques for Long-Chain Hydrocarbons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate analysis of long-chain hydrocarbons is paramount in diverse fields, from petroleum geochemistry and environmental science to the development of pharmaceuticals and lipidomics. Over the past several decades, the analytical toolkit for these complex molecules has undergone a profound evolution, driven by the demand for greater resolution, sensitivity, and structural elucidation. This technical guide provides a comprehensive overview of the key advancements in analytical techniques for long-chain hydrocarbons, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), Comprehensive Two-Dimensional Gas Chromatography (GCxGC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide details the underlying principles, experimental protocols, and comparative performance of these methods, offering researchers and drug development professionals a thorough understanding of the available tools to tackle the challenges of long-chain hydrocarbon analysis.

Introduction: The Analytical Challenge of Long-Chain Hydrocarbons

Long-chain hydrocarbons, encompassing a vast array of molecules including alkanes, alkenes, fatty acids, and complex lipids, present significant analytical challenges due to their structural diversity, high boiling points, and often complex sample matrices. Early analytical methods, such as fluorescence indicator assays, provided rudimentary separation of hydrocarbon classes but lacked the precision and resolution required for detailed molecular characterization[1]. The advent of instrumental analysis marked a turning point, with techniques like Gas Chromatography (GC) and Mass Spectrometry (MS) laying the foundation for modern hydrocarbon analysis[2]. This guide explores the evolutionary trajectory of these techniques, highlighting the innovations that have enabled deeper insights into the world of long-chain hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse of Hydrocarbon Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) has long been the cornerstone of volatile and semi-volatile organic compound analysis, including a wide range of long-chain hydrocarbons[3]. The technique combines the superior separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Principle of Operation

In GC-MS, a sample is vaporized and injected into a gas chromatograph, where it is separated into its individual components based on their boiling points and interactions with the stationary phase of the analytical column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification[3].

Evolution and Advancements

The evolution of GC-MS for long-chain hydrocarbon analysis has been marked by several key advancements:

-

Capillary Columns: The shift from packed to capillary columns dramatically improved separation efficiency, allowing for the resolution of complex mixtures of isomers.

-

High-Temperature GC: The development of thermally stable stationary phases and instrument components has extended the applicability of GC-MS to higher boiling point hydrocarbons, including those with up to 60 carbon atoms[4].

-

Advanced Ionization Techniques: While electron ionization (EI) remains the most common technique, softer ionization methods are increasingly used to preserve the molecular ion, aiding in the identification of unknown compounds.

-

High-Resolution Mass Spectrometry (HRMS): The coupling of GC with high-resolution mass spectrometers, such as Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of compounds in complex matrices[5].

Quantitative Performance

The performance of GC-MS can be evaluated based on several key metrics. The following table summarizes typical performance characteristics for the analysis of long-chain hydrocarbons.

| Parameter | Typical Performance | References |

| Limit of Detection (LOD) | ng/mL to pg/mL range | [3] |

| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | [6] |

| **Linearity (R²) ** | > 0.99 | [6] |

| Precision (RSD) | < 15% | [6] |

Experimental Protocol: GC-MS Analysis of Long-Chain Alkanes

Objective: To separate and identify a mixture of long-chain alkanes.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

Materials:

-

Alkane standard mixture (e.g., C20-C40)

-

Hexane (B92381) (HPLC grade)

-

Sample containing unknown long-chain hydrocarbons

Procedure:

-

Sample Preparation:

-

Dissolve the alkane standard mixture in hexane to a concentration of 10 µg/mL.

-

Prepare the unknown sample by dissolving a known amount in hexane. If the sample is a solid matrix, perform a solvent extraction (e.g., Soxhlet or ultrasonic extraction) followed by cleanup using solid-phase extraction (SPE) if necessary[7].

-

-

GC-MS Parameters:

-

Inlet: Split/splitless, 280 °C, split ratio 20:1.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: 60 °C (hold 2 min), ramp to 320 °C at 10 °C/min, hold for 10 min.

-

MS Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI), 70 eV, 230 °C.

-

Mass Analyzer: Quadrupole, 150 °C.

-

Scan Range: m/z 40-600.

-

-

Data Analysis:

-

Identify the alkane peaks in the total ion chromatogram (TIC) based on their retention times and comparison with the standard mixture.

-

Confirm the identity of each peak by comparing its mass spectrum with a reference library (e.g., NIST).

-

Quantify the analytes using an internal or external standard method.

-

Supercritical Fluid Chromatography (SFC): A Green Alternative for Lipid Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of thermally labile and high-molecular-weight compounds, particularly lipids and other long-chain hydrocarbons[8][9]. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, offering several advantages over traditional liquid chromatography.

Principle of Operation

In SFC, the mobile phase is held at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. This supercritical fluid has low viscosity and high diffusivity, leading to faster separations and higher efficiency compared to HPLC[8]. The solvating power of the supercritical fluid can be tuned by changing the pressure, temperature, or by adding a small amount of an organic modifier, allowing for the separation of a wide range of analytes.

Advantages for Long-Chain Hydrocarbon Analysis

-

Reduced Solvent Consumption: The primary use of CO2 as the mobile phase makes SFC a more environmentally friendly technique.

-

Faster Separations: The low viscosity of the supercritical fluid allows for higher flow rates and shorter analysis times[8].

-

Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase LC, making it a valuable tool for separating complex mixtures.

-

Suitability for Lipids: SFC is particularly well-suited for the analysis of lipids, offering excellent separation of different lipid classes[10][11].

Quantitative Performance

The quantitative performance of SFC is comparable to other chromatographic techniques.

| Parameter | Typical Performance | References |

| Limit of Detection (LOD) | ng/mL range | [10] |

| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | [10] |

| Linearity (R²) | > 0.99 | [10] |

| Precision (RSD) | < 10% | [10] |

Experimental Protocol: SFC-MS Analysis of Triglycerides in Edible Oil

Objective: To separate and identify triglycerides in an edible oil sample.

Instrumentation: Supercritical fluid chromatograph coupled to a mass spectrometer (e.g., Waters ACQUITY UPC2 System with a QDa Mass Detector).

Materials:

-

Edible oil sample (e.g., olive oil)

-

Triglyceride standard mixture

-

2-Propanol (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium (B1175870) acetate

Procedure:

-

Sample Preparation:

-

Dilute the edible oil sample 1:100 (v/v) in 2-propanol.

-

Prepare a stock solution of the triglyceride standard mixture in 2-propanol.

-

-

SFC-MS Parameters:

-

Column: ACQUITY UPC2 BEH 2-EP (3.0 x 100 mm, 1.7 µm).

-

Mobile Phase A: Supercritical CO2.

-

Mobile Phase B: Methanol with 10 mM ammonium acetate.

-

Gradient: 2% B to 20% B over 10 minutes.

-

Flow Rate: 1.5 mL/min.

-

Back Pressure: 1500 psi.

-

Column Temperature: 40 °C.

-

MS Ionization: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 300-1200.

-

-

Data Analysis:

-

Identify the triglyceride peaks based on their retention times and mass-to-charge ratios.

-

Utilize the mass spectra to determine the fatty acid composition of the triglycerides.

-

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): Unraveling Extreme Complexity

For exceptionally complex samples such as crude oil and environmental extracts, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant leap in separation power compared to conventional one-dimensional GC[12].

Principle of Operation

In GCxGC, two columns with different stationary phase selectivities are coupled in series. The effluent from the first-dimension column is continuously collected and then rapidly re-injected onto the second-dimension column. This process, known as modulation, creates a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity).

Advantages of GCxGC

-

Increased Peak Capacity: GCxGC can resolve thousands of compounds in a single analysis, significantly more than 1D GC.

-

Structured Chromatograms: The ordered nature of the 2D plot allows for the identification of compound classes based on their location in the chromatogram.

-

Enhanced Sensitivity: The modulation process results in peak focusing, leading to narrower and taller peaks and thus improved signal-to-noise ratios.

Quantitative Performance

GCxGC, particularly when coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), provides excellent quantitative performance.

| Parameter | Typical Performance | References |

| Peak Capacity | > 10,000 | [13] |

| Sensitivity | pg to fg range | [5] |

| Linearity (R²) | > 0.99 | [14] |

| Precision (RSD) | < 10% | [14] |

Experimental Protocol: GCxGC-TOF-MS Analysis of a Diesel Sample

Objective: To perform a detailed group-type analysis of a diesel fuel sample.

Instrumentation: GCxGC system with a thermal modulator coupled to a TOF mass spectrometer (e.g., LECO Pegasus BT 4D).

Materials:

-

Diesel fuel sample

-

Dichloromethane (HPLC grade)

Procedure:

-

Sample Preparation:

-

Dilute the diesel sample 1:100 (v/v) in dichloromethane.

-

-

GCxGC-TOF-MS Parameters:

-

First Dimension Column: Rxi-5Sil MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Second Dimension Column: Rxi-17Sil MS (1.5 m x 0.15 mm i.d., 0.15 µm film thickness).

-

Oven Program: 40 °C (hold 1 min), ramp to 320 °C at 3 °C/min.

-

Modulation Period: 6 seconds.

-

TOF-MS Acquisition Rate: 200 spectra/second.

-

Mass Range: m/z 40-500.

-

-

Data Analysis:

-

Process the 2D chromatogram to identify distinct compound classes (e.g., n-alkanes, branched alkanes, cycloalkanes, aromatics).

-

Use the TOF-MS data to identify individual compounds within each class by comparing their mass spectra to a library.

-

Perform quantitative analysis based on the volume of the 2D peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Molecular Structure

While chromatographic techniques excel at separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of long-chain hydrocarbons[15][16].

Principle of Operation

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb radiofrequency energy at specific frequencies. The chemical environment of a nucleus influences its resonance frequency, providing detailed information about its connectivity and spatial arrangement within a molecule.

Applications in Hydrocarbon Analysis

-

¹H NMR: Provides information on the number and types of hydrogen atoms in a molecule, allowing for the identification of functional groups such as paraffins, olefins, and aromatics[15][16].

-

¹³C NMR: Provides information on the carbon skeleton of a molecule.

-

2D NMR Techniques (e.g., COSY, HSQC): Used to establish connectivity between atoms, enabling the complete structural determination of complex molecules.

Quantitative Performance

While not as sensitive as mass spectrometry-based techniques, NMR can provide quantitative information.

| Parameter | Typical Performance | References |

| Limit of Detection (LOD) | µg to mg range | [15] |

| Limit of Quantitation (LOQ) | µg to mg range | [15] |

| Precision (RSD) | < 5% | [16] |

Experimental Protocol: ¹H NMR for Functional Group Analysis of a Hydrocarbon Mixture

Objective: To determine the relative proportions of different hydrocarbon functional groups in a complex mixture.

Instrumentation: NMR spectrometer (e.g., Bruker Avance III 400 MHz).

Materials:

-

Hydrocarbon mixture sample

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the hydrocarbon mixture in 0.6 mL of CDCl₃ containing TMS in an NMR tube.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signals in the ¹H NMR spectrum corresponding to different functional groups (e.g., aliphatic, olefinic, aromatic protons).

-

Calculate the relative percentage of each functional group based on the integral values.

-

Sample Preparation: The Critical First Step

Effective sample preparation is crucial for obtaining accurate and reliable results in the analysis of long-chain hydrocarbons. The choice of sample preparation technique depends on the sample matrix and the target analytes[7][17].

Common Techniques

-

Liquid-Liquid Extraction (LLE): Used to extract hydrocarbons from aqueous samples.

-

Solid-Phase Extraction (SPE): A versatile technique for cleanup and concentration of extracts from various matrices[7][18].

-

Soxhlet Extraction: A classical method for extracting hydrocarbons from solid samples.

-

Ultrasonic Extraction: A faster alternative to Soxhlet extraction.

-

Supercritical Fluid Extraction (SFE): A green extraction technique that uses supercritical CO2.

Visualization of Analytical Workflows

The selection and implementation of an analytical method for long-chain hydrocarbon analysis follows a logical workflow. The following diagrams, generated using the DOT language, illustrate key decision-making processes and experimental workflows.

General Workflow for Long-Chain Hydrocarbon Analysis

Caption: A generalized workflow for the analysis of long-chain hydrocarbons.

Decision Tree for Method Selection

Caption: A decision tree for selecting an appropriate analytical technique.

Future Perspectives

The field of analytical chemistry is continuously evolving, and the analysis of long-chain hydrocarbons is no exception. Future advancements are likely to focus on:

-

Hyphenated Techniques: The coupling of multiple analytical techniques (e.g., SFC-GCxGC) will provide even greater resolving power for the most complex samples.

-

Miniaturization and Portability: The development of smaller, field-portable instruments will enable on-site analysis for environmental monitoring and process control.

-

Advanced Data Analysis: The use of machine learning and artificial intelligence will aid in the interpretation of the vast datasets generated by modern analytical instruments.

-

Greener Analytical Methods: A continued focus on reducing solvent consumption and waste generation will drive the adoption of more sustainable analytical practices.

Conclusion

The evolution of analytical techniques has transformed our ability to characterize long-chain hydrocarbons. From the early days of simple chromatographic separations to the sophisticated hyphenated techniques of today, researchers now have a powerful arsenal (B13267) of tools at their disposal. GC-MS remains a robust and reliable workhorse, while SFC offers a green and efficient alternative for lipid analysis. For the ultimate in separation power, GCxGC stands as the premier technique for unraveling extreme complexity. Complementing these separation techniques, NMR spectroscopy provides unparalleled insights into molecular structure. By understanding the principles, capabilities, and limitations of each of these techniques, researchers, scientists, and drug development professionals can select the most appropriate analytical strategy to address their specific challenges in the fascinating world of long-chain hydrocarbons.

References

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. History of Trace Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 4. lecocorp.ams3.digitaloceanspaces.com [lecocorp.ams3.digitaloceanspaces.com]

- 5. mdpi.com [mdpi.com]

- 6. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Improved quantitation of lipid classes using supercritical fluid chromatography with a charged aerosol detector - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. gcms.cz [gcms.cz]

- 14. researchgate.net [researchgate.net]

- 15. Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1H-NMR Spectroscopy for Property Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. chromatographyonline.com [chromatographyonline.com]

Foundational Studies of Insect Cuticular Hydrocarbons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuticular hydrocarbons (CHCs) are a class of lipids found on the epicuticle of nearly all insects, forming a critical interface between the organism and its environment. Initially recognized for their essential role in preventing desiccation, it is now understood that CHCs are multifunctional molecules vital for chemical communication, influencing behaviors such as mate recognition, species identification, and social organization.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the foundational aspects of insect CHC research. It covers their biosynthesis, physiological roles, and the analytical methods used for their study. Detailed experimental protocols, quantitative data on CHC profiles across different insect orders, and visualizations of key pathways and workflows are presented to serve as a valuable resource for researchers in entomology, chemical ecology, and drug development.

Introduction to Cuticular Hydrocarbons

The insect cuticle is a complex, multi-layered structure that provides physical protection and support. The outermost layer, the epicuticle, is covered in a waxy layer composed of a variety of lipids, of which cuticular hydrocarbons are a major component.[5][6][7] These compounds are typically long-chain aliphatic molecules, and their composition can be highly complex, with a single species sometimes possessing over 100 different CHCs.[5]

The primary classes of insect CHCs are:

-

n-Alkanes: Straight-chain saturated hydrocarbons.

-

Alkenes and Alkadienes: Unsaturated hydrocarbons containing one or more double bonds.[5]

-

Methyl-branched Alkanes: Saturated hydrocarbons with one or more methyl group branches.[5]

The specific blend of these hydrocarbons is genetically determined but can be influenced by factors such as diet, age, sex, and environmental conditions.[5]

The Dual Functions of Cuticular Hydrocarbons

Insect CHCs have two primary, and sometimes conflicting, functions: waterproofing and chemical communication.

Waterproofing and Desiccation Resistance

As terrestrial organisms with a high surface-area-to-volume ratio, insects are particularly susceptible to water loss. The hydrophobic layer of CHCs on the cuticle acts as a crucial barrier against desiccation, a key adaptation that has enabled insects to colonize a vast range of terrestrial habitats.[4][8][9] The composition of the CHC profile, particularly the presence of long-chain n-alkanes, is thought to be critical for waterproofing efficacy.[10]

Chemical Communication

CHCs serve as a rich source of chemical information, acting as semiochemicals that mediate a wide array of behaviors.[4][5] In many species, they function as contact pheromones, playing a vital role in:

-

Mate Recognition: Specific CHC profiles can signal species identity and receptivity, preventing interspecific mating.[3][4]

-

Species and Nestmate Recognition: In social insects like ants and bees, CHCs form a "colony odor" that allows individuals to distinguish between nestmates and non-nestmates.[11]

-

Task and Caste Identification: The CHC profile of an individual can also convey information about its caste and the tasks it performs within the colony.

Insects can detect subtle differences in CHC structure, including the position of double bonds and methyl groups, using specialized chemosensory neurons on their antennae and other sensilla.[5][11]

Biosynthesis of Cuticular Hydrocarbons

Insect CHCs are synthesized in specialized cells called oenocytes, which are associated with the fat body and epidermis.[4][12] The biosynthetic pathway is derived from fatty acid metabolism and involves a series of enzymatic steps.[8][12][13]

The key stages of CHC biosynthesis are:

-

Fatty Acid Synthesis: The process begins with the synthesis of fatty acyl-CoA precursors from acetyl-CoA by fatty acid synthases (FAS).[8][12][14]

-

Elongation: The fatty acyl-CoA chains are then elongated to very-long-chain fatty acids (VLCFAs) by a series of enzymes called elongases (ELO).[12][13][15] The specificity of these elongases contributes to the diversity of CHC chain lengths.[15]

-

Modification: Desaturase (Desat) enzymes may introduce double bonds into the fatty acyl-CoA chains, leading to the formation of alkenes and alkadienes.[12][15] Methyl-branched CHCs are produced by the incorporation of methylmalonyl-CoA instead of malonyl-CoA during fatty acid synthesis.[16]

-

Reduction: The very-long-chain fatty acyl-CoAs are reduced to aldehydes by fatty acyl-CoA reductases (FARs).[8][12]

-

Decarbonylation: In the final step, a cytochrome P450 enzyme of the CYP4G family catalyzes the oxidative decarbonylation of the aldehyde to produce a hydrocarbon with one less carbon atom and releases carbon dioxide.[1][4][6]

Following their synthesis, CHCs are transported from the oenocytes via lipophorin in the hemolymph to the cuticle, where they are deposited on the epicuticular surface.[4]

Quantitative Comparison of CHC Profiles

The relative abundance of different CHC classes varies significantly across insect orders and species, reflecting their diverse evolutionary histories and ecological adaptations. The following table summarizes quantitative data on the major CHC classes for a selection of insect species.

| Order | Species | n-Alkanes (%) | Alkenes (%) | Methyl-branched Alkanes (%) | Reference(s) |

| Blattodea | Blatta orientalis | ~35 | ~5 | ~60 (mono-, di-, tri-, tetra-) | [2] |

| Blattella germanica | ~10 | ~5 | ~85 (mono-, di-, tri-, tetra-) | [2] | |

| Coleoptera | Aethina tumida | Present | Present | Present | [2] |

| Diptera | Lucilia sericata | Present | Present | ~3 methyl-branched alkanes identified | [7] |

| Calliphora vicina | Present | Present | ~20 methyl-branched alkanes identified | [7] | |

| Calliphora vomitoria | Present | Present | ~10 methyl-branched alkanes identified | [7] | |

| Hymenoptera | Camponotus pennsylvanicus | Predominant | - | Present | [17] |

| Apis mellifera | Present | Present | Present | [15] |

Note: "Present" indicates that the CHC class was identified, but a specific percentage was not provided in the cited literature. The composition can vary significantly even within the same order.

Experimental Protocols for CHC Analysis

The analysis of insect CHC profiles typically involves two main stages: extraction of the hydrocarbons from the cuticle and their subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

CHC Extraction

This is the most common method for obtaining a comprehensive CHC profile.

Materials:

-

Glass vials (2-4 mL) with PTFE-lined caps

-

Non-polar solvent (e.g., n-hexane or pentane, analytical grade)[18]

-

Vortex mixer

-

Micropipettes and tips

-

Nitrogen gas evaporator or fume hood

-

GC vials with micro-inserts

Procedure:

-

Place a single insect (or a pooled sample of smaller insects) into a clean glass vial.[18]

-

Add a known volume of a non-polar solvent (e.g., 350-500 µL of n-hexane) to the vial, ensuring the insect is fully submerged.[18][19][20]

-

Agitate the vial for a set period, typically 5-15 minutes.[19][21] Some protocols may involve vortexing for 1 minute.[20]

-

Carefully transfer the solvent containing the extracted CHCs to a clean vial.

-

Concentrate the extract by evaporating the solvent under a gentle stream of nitrogen gas or in a fume hood until the desired volume is reached or the sample is completely dry.[19][21]

-

If dried, reconstitute the extract in a small, known volume of solvent (e.g., 30 µL of hexane) before GC-MS analysis.[19]

This method is ideal for sampling CHCs from living insects.[2][22][23]

Materials:

-

SPME fiber holder and fibers (e.g., 7 µm Polydimethylsiloxane (PDMS) is effective for CHCs)[22][24][25][26]

-

GC-MS instrument with a SPME-compatible injector

-

Method for gently restraining the insect

Procedure:

-

Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injector at a specific temperature for a set duration (e.g., 7 µm PDMS at 320°C for 1 hour).[22][25]

-

Sampling: Gently rub the conditioned SPME fiber against the cuticle of the restrained insect for a standardized period.

-

Analysis: Immediately insert the SPME fiber into the hot GC injector port for thermal desorption of the adsorbed CHCs onto the analytical column.

GC-MS Analysis

GC-MS is the standard technique for separating, identifying, and quantifying the individual components of a CHC profile.

Typical GC-MS Parameters:

-

Injection Mode: Splitless[21]

-

Column: A non-polar capillary column (e.g., DB-5) is commonly used.[28]

-

Carrier Gas: Helium at a constant flow rate (e.g., 0.9 mL/min).[21]

-

Oven Temperature Program: A temperature ramp is used to separate the CHCs based on their boiling points. A typical program might be:

-

MS Detector Temperature: ~325°C[28]

-

Data Analysis: Individual CHCs are identified by their mass spectra and retention times compared to known standards and libraries. Quantification is typically based on the integrated peak areas.[28]

CHC Signaling Pathway: Reception and Transduction

The perception of CHCs as chemical signals is primarily mediated by the insect's olfactory system.[30] Volatile or semi-volatile CHCs are detected by olfactory receptor neurons (ORNs) housed within specialized hair-like structures called sensilla, which are abundant on the antennae.[11][30]

The general steps of CHC signal reception and transduction are:

-

Binding and Transport: Hydrophobic CHC molecules enter the sensilla through pores in the cuticle and are bound by pheromone-binding proteins (PBPs) or other odorant-binding proteins (OBPs) present in the sensillum lymph.[3][30][31] These proteins solubilize the CHCs and transport them to the dendritic membrane of the ORNs.[30][31]

-

Receptor Activation: The CHC-PBP complex interacts with specific odorant receptors (ORs) on the ORN membrane.[9][30] In some cases, a co-receptor, such as the sensory neuron membrane protein 1 (SNMP1), is also involved in this interaction.[30][32]

-

Signal Transduction: The binding of the CHC to its receptor triggers a conformational change, leading to the opening of an ion channel and the generation of an electrical signal (a receptor potential).[30][31] This can occur through ionotropic or metabotropic mechanisms.[30][32]

-

Neural Processing: The electrical signal is converted into a series of action potentials that travel along the axon of the ORN to the antennal lobe of the insect's brain for further processing.[30]

Conclusion

The study of insect cuticular hydrocarbons is a dynamic field with implications for understanding insect physiology, behavior, and evolution. Furthermore, the essential roles of CHCs in survival and communication present novel targets for the development of species-specific and environmentally benign pest management strategies.[4] This guide provides a foundational framework for researchers entering this field, summarizing key concepts, quantitative data, and detailed methodologies. Future research, particularly in the genetic and regulatory networks underlying CHC biosynthesis and the intricacies of their neural perception, will continue to unravel the complexities of these remarkable molecules.

References

- 1. pnas.org [pnas.org]

- 2. benchchem.com [benchchem.com]

- 3. ianakyildiz.com [ianakyildiz.com]

- 4. rsisinternational.org [rsisinternational.org]

- 5. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]

- 6. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications [mdpi.com]

- 8. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specialized odorant receptors in social insects that detect cuticular hydrocarbon cues and candidate pheromones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Cuticular hydrocarbon reception by sensory neurons in basiconic sensilla of the Japanese carpenter ant [frontiersin.org]

- 12. Intrasexual cuticular hydrocarbon dimorphism in a wasp sheds light on hydrocarbon biosynthesis genes in Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Two fatty acid synthase genes from the integument contribute to cuticular hydrocarbon biosynthesis and cuticle permeability in Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Expression of Elongase‐ and Desaturase‐Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eje.cz [eje.cz]

- 21. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum | PLOS One [journals.plos.org]

- 23. researchgate.net [researchgate.net]

- 24. [PDF] Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum | Semantic Scholar [semanticscholar.org]

- 25. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Reddit - The heart of the internet [reddit.com]

- 28. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori [frontiersin.org]

- 32. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]

An In-depth Technical Guide on the Core Chemical Properties of Nonacosadiene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonacosadienes (C₂₉H₅₆) are long-chain unsaturated hydrocarbons containing two double bonds. As with other long-chain lipids, their isomers can play significant roles in chemical signaling and other biological processes. However, detailed public data on the specific chemical properties and biological activities of most nonacosadiene (B14795012) isomers remains limited. This guide synthesizes the available information on known this compound isomers and provides generalized experimental protocols for their synthesis and characterization based on methodologies for analogous long-chain dienes and alkanes.

Chemical and Physical Properties

Quantitative data for specific this compound isomers is not extensively available in public databases. The following table summarizes the computed properties for 6,9-nonacosadiene, a representative isomer. These values are computationally derived and provide an estimation of the molecule's physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₉H₅₆ | PubChem[1] |

| Molecular Weight | 404.8 g/mol | PubChem[1] |

| XLogP3 | 14.3 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Exact Mass | 404.438201786 Da | PubChem[1] |

| Complexity | 325 | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of specific this compound isomers are not readily found in the literature. However, general methodologies for the synthesis of long-chain dienes and the analysis of long-chain hydrocarbons can be adapted.

Synthesis of Long-Chain Dienes

A general approach to synthesizing long-chain non-conjugated cis,cis-dienes involves the partial hydrogenation of the corresponding diynes.[2][3]

Objective: To synthesize a cis,cis-nonacosadiene isomer from its corresponding diyne precursor.

Methodology:

-

Catalyst Preparation: A poisoned palladium catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄) regulated with quinoline, is prepared in a suitable solvent like light petroleum. The catalyst is saturated with hydrogen gas.[2]

-

Hydrogenation: The nonacosadiyne precursor is introduced to the catalyst mixture under a hydrogen atmosphere at ambient temperature and constant pressure.[2]

-

Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to ensure the selective formation of the diene and prevent over-reduction to the alkane.

-

Purification: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The resulting cis,cis-nonacosadiene can be further purified by chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

GC-MS is a powerful technique for separating and identifying long-chain hydrocarbon isomers. The following is a generalized protocol that can be optimized for this compound isomers.

Objective: To separate and identify this compound isomers in a sample.

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a non-polar solvent such as hexane (B92381) or heptane.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column. A non-polar column (e.g., DB-5 or equivalent) is suitable for separating isomers based on boiling points.

-

Mass Spectrometer: With an electron ionization (EI) source.

-

-

GC Conditions (Starting Point):

-

Injector Temperature: 300°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 320°C.

-

Final hold: Hold at 320°C for 10 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

Source Temperature: 230°C.

-

-

Data Analysis: Isomers are identified based on their retention times and fragmentation patterns in the mass spectra. Branched isomers generally have shorter retention times than their linear counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the definitive structural determination of isomers, including the position and stereochemistry of the double bonds.

Objective: To determine the chemical structure of a purified this compound isomer.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of the purified isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Key Signals: Protons on the double bonds (vinylic protons) will appear in the downfield region (typically 5-6 ppm). The coupling constants between these protons can help determine the stereochemistry (cis or trans).

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: Standard proton-decoupled experiment.

-

Spectral Width: 0-150 ppm.

-

Key Signals: Carbons of the double bonds will appear in the downfield region (typically 120-140 ppm). The number and chemical shifts of the signals will indicate the symmetry and electronic environment of the carbon atoms.

-

-

2D NMR Experiments (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Biological Context and Signaling

While direct evidence for signaling pathways involving this compound isomers is scarce, the structurally related monoene, (Z)-9-nonacosene, has been identified as a major component of the contact sex pheromone in the beetle Megacyllene caryae.[4] This suggests that nonacosadienes may also function as semiochemicals in insect communication. The identification of such compounds typically follows a logical workflow.

The logical flow for identifying a potential pheromone involves extraction from the biological source, followed by chemical analysis to determine the structure of the candidate compounds. Synthetic standards are then prepared and tested in biological assays to confirm their activity.

Conclusion

The study of this compound isomers is an emerging area with potential applications in understanding chemical ecology and developing novel semiochemical-based pest management strategies. While specific data on many isomers are not yet widely available, the methodologies for synthesizing and characterizing long-chain hydrocarbons are well-established. Future research focusing on the isolation and identification of this compound isomers from natural sources, coupled with detailed spectroscopic analysis and biological assays, will be crucial in elucidating their chemical properties and biological functions.

References

An In-depth Technical Guide to the Natural Sources and Isolation of Nonacosadiene for Researchers and Drug Development Professionals

December 18, 2025

Abstract

Nonacosadiene (B14795012), a long-chain alkene with the chemical formula C29H56, is a naturally occurring hydrocarbon found across various biological systems, from the cuticles of insects to the epicuticular wax of plants and the cells of marine microalgae. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The content is tailored for researchers, scientists, and professionals in drug development who are interested in exploring the potential applications of this and other long-chain hydrocarbons. This document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations of experimental workflows and a hypothetical signaling pathway to facilitate a deeper understanding of the subject.

Introduction

Long-chain hydrocarbons (LCHCs) are a diverse group of aliphatic molecules that play crucial roles in the survival and communication of various organisms. Among these, this compound has emerged as a compound of interest due to its widespread presence and potential biological activities. In insects, it is a key component of cuticular hydrocarbons (CHCs), which prevent desiccation and mediate chemical communication, influencing behaviors such as mate recognition and aggregation. In plants, it is a constituent of the protective epicuticular wax layer that guards against environmental stressors. Furthermore, marine haptophytes have been identified as significant producers of this compound, suggesting its role in aquatic ecosystems.